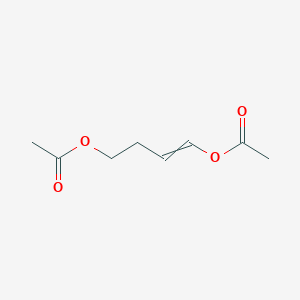
1-Butene-1,4-diol,diacetate
Cat. No. B8393498
M. Wt: 172.18 g/mol
InChI Key: VIRPYONDKXQHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05397439
Procedure details


1,4-BG is useful as a raw material for e.g. polyester or tetrahydrofuran. Some methods for producing 1,4-BG are known, and one of which comprises acetoxylating butadiene with acetic acid and oxygen to form 1,4-diacetoxybutene, hydrogenating the 1,4-diacetoxybutene to form 1,4-diacetoxybutane and then hydrolyzing the 1,4-diacetoxybutane to obtain 1,4-BG. A purified 1,4-BG is recovered from the hydrolysis product by multi-step distillations. One of which comprises supplying the hydrolysis product to a first distillation column, distilling off substantially all the amounts of water and acetic acid from the top of the column, supplying the bottom liquid to a second distillation column, distilling off an unreacted substance from the top of the second distillation column, circulating the distillate to a hydrolysis step, while distilling the bottom liquid from the second distillation column in a third distillation column to obtain 1,4-BG as a product (Japanese Patent Laid Open No. 19610/1977).
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.C=C[CH:8]=[CH2:9].[O:10]=O.[C:12]([OH:15])(=[O:14])[CH3:13]>>[C:8]([O:1][CH:5]=[CH:4][CH2:3][CH2:2][O:14][C:12](=[O:15])[CH3:13])(=[O:10])[CH3:9]
|
Inputs


Step One
[Compound]
|
Name
|
raw material
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
polyester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC=C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Some methods for producing 1,4-BG
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC=CCCOC(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
